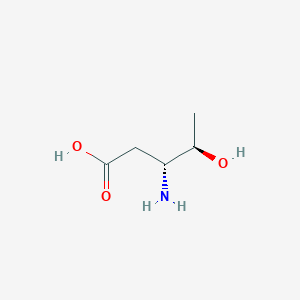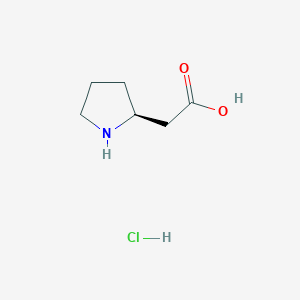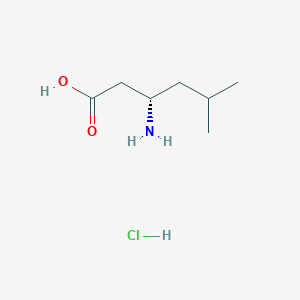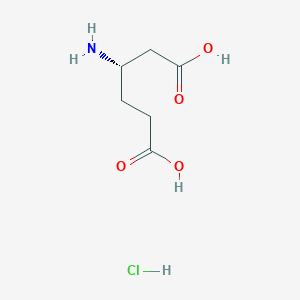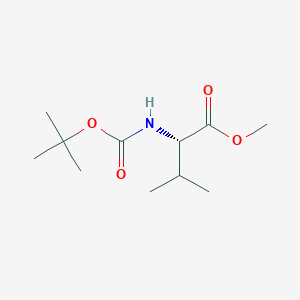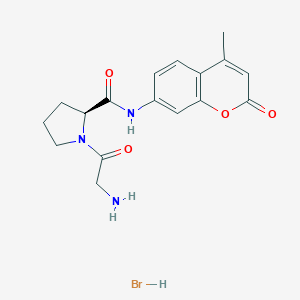
Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide
説明
Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide is a compound with the CAS Number: 115035-46-6 . It is a white to off-white powder and is used as a fluorogenic substrate for dipeptidyl-aminpeptidase IV and prolyl endopeptidase . Upon cleavage, it yields a blue fluorescent solution .
Molecular Structure Analysis
The IUPAC name of this compound is (S)-1-glycyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide . Its molecular formula is C17H19N3O4.BrH and it has a molecular weight of 410.27 g/mol .Physical And Chemical Properties Analysis
Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide is a white to off-white powder . It should be stored at a temperature between 28°C .科学的研究の応用
Enzymatic Research and Disease Associations
Research has shown that Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide plays a significant role in the study of enzymes, particularly prolyl endopeptidase. Prolyl endopeptidase is an enzyme that cleaves peptide substrates on the carboxyl side of proline. Its broad specificity towards bioactive peptides has implications in neurodegenerative and psychiatric disorders. This is due to abnormal levels of activity observed following the detection of enzymes with specific fluorimetric substrates, including Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide (Cunningham & O'connor, 1997).
Enzyme Degradation and Inhibition Studies
Another study involves the degradation of thyroliberin, a tripeptide hormone, in the brain. It was found that enzymes like pyroglutamate aminopeptidase and post-proline cleaving enzyme, which hydrolyze peptides containing Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide, play a role in this degradation process. This research provides insight into the metabolic pathways of peptides in the brain (Browne & O'cuinn, 1983).
Collagenase and Peptide Hydrolysis
Collagenase, an enzyme that breaks down collagen, has been studied for its action on synthetic peptides derived from glycine, L-proline, and L-hydroxyproline, which includes derivatives like Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide. This research is critical in understanding the stability and hydrolysis of peptides relevant in tissue repair and regeneration (Poroshin, Kozarenko, Shibnev, & Debabov, 1960).
Peptide Transport and Absorption Studies
The transport and absorption of peptides containing Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide in the intestinal and renal systems have been the focus of several studies. For instance, research on human intestinal brush border membrane vesicles has shown that this peptide is transported as an intact molecule through a carrier-mediated, Na+-independent process, providing insights into nutrient absorption mechanisms (Rajendran, Ansari, Harig, Adams, Khan, & Ramaswamy, 1985).
Safety And Hazards
The safety data sheet suggests that contact with skin and eyes should be avoided . In case of contact, rinse thoroughly with plenty of water and consult a physician . Avoid formation of dust and aerosols . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, prevent further leakage or spillage if safe to do so .
特性
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASXTQMFJRHMLJ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | |
CAS RN |
115035-46-6 | |
| Record name | Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



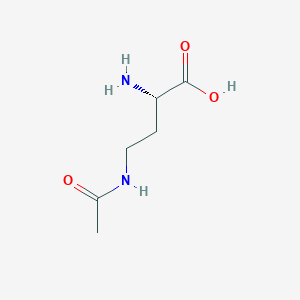
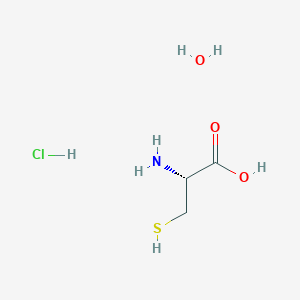
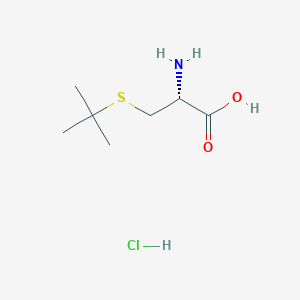
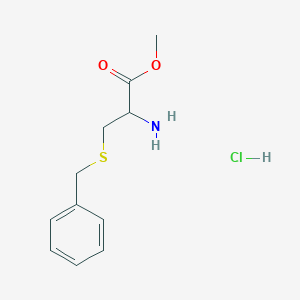
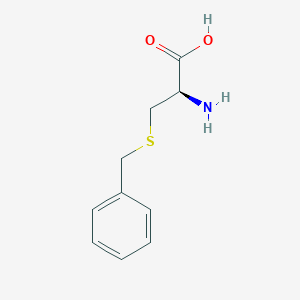
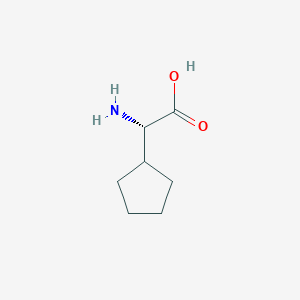
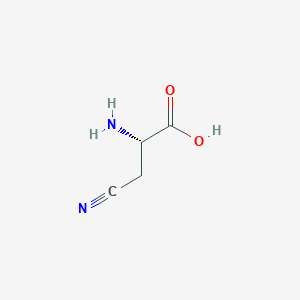
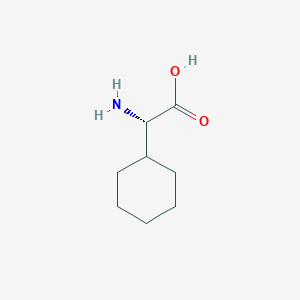
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)
